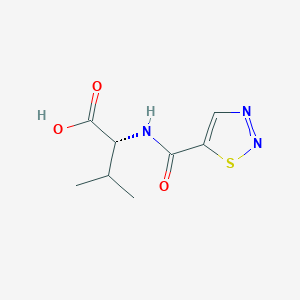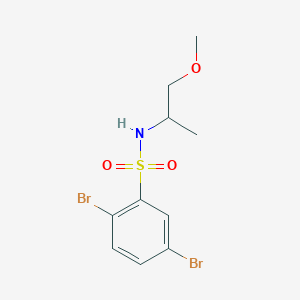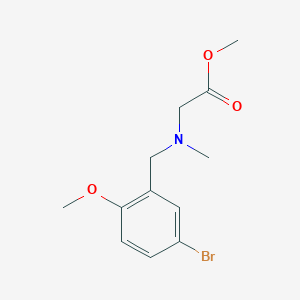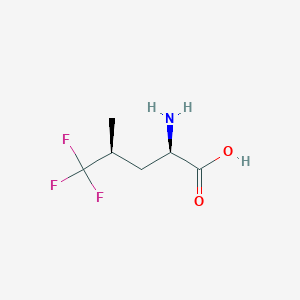
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing three heteroatoms, which are nitrogen and sulfur
Méthodes De Préparation
The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable electrophile. One common method involves the use of 1-phenylpropan-1-one as the starting material, which is reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at room temperature .
Analyse Des Réactions Chimiques
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-phenylpropan-1-one can be compared with other thiadiazole derivatives, such as:
5-Methyl-1,3,4-thiadiazole-2-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Another related compound with similar biological activities and applications.
Thiadiazole derivatives bearing hydrazone moieties: These compounds have been studied for their pharmacological effects and share structural similarities with this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C12H12N2OS2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H12N2OS2/c1-8(16-12-14-13-9(2)17-12)11(15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
HIZYIGCTVCDWSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SC(C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)


![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)






![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
